molecular formula C50H46BrN3O4 B8013866 Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester (RPAC)

Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester (RPAC)

Cat. No.: B8013866
M. Wt: 832.8 g/mol
InChI Key: PSNOMKPJGBKVJV-UHFFFAOYSA-N
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Description

Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester is a fluorescent compound known for its applications in various scientific fields. It is a derivative of Rhodamine B, modified with a phenanthrene group, which enhances its properties for specific uses. The compound is characterized by its vibrant purple color and high solubility in DMSO (dimethyl sulfoxide) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester involves several steps, starting with the preparation of Rhodamine B. The phenanthrene group is then introduced through a series of reactions, including amidation and esterification. The final product is purified using chromatographic techniques to achieve a purity of over 97% .

Industrial Production Methods

Industrial production of Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting metal ions and studying chemical reactions.

    Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.

    Medicine: Investigated for its potential in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of sensors and other analytical tools.

Mechanism of Action

The mechanism of action of Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester involves its ability to fluoresce upon excitation by light. The phenanthrene group enhances its fluorescence properties, making it a valuable tool for imaging and detection. The compound interacts with specific molecular targets, such as metal ions, through coordination bonds, leading to changes in its fluorescence intensity .

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester: Another derivative of Rhodamine B with similar applications but different structural modifications.

    Rhodamine 6G: A widely used fluorescent dye with different spectral properties.

    Fluorescein: A common fluorescent compound used in various imaging applications.

Uniqueness

Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester stands out due to its enhanced fluorescence properties and specific interactions with metal ions. Its unique structure allows for targeted applications in both biological and chemical research, making it a versatile and valuable compound .

Properties

IUPAC Name

[6-(diethylamino)-9-[2-[[4-(phenanthren-9-ylcarbamoyl)phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H45N3O4.BrH/c1-5-52(6-2)36-25-27-43-46(30-36)57-47-31-37(53(7-3)8-4)26-28-44(47)48(43)41-19-13-14-20-42(41)50(55)56-32-33-21-23-34(24-22-33)49(54)51-45-29-35-15-9-10-16-38(35)39-17-11-12-18-40(39)45;/h9-31H,5-8,32H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNOMKPJGBKVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=CC7=CC=CC=C7C8=CC=CC=C86.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H46BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester (RPAC)
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